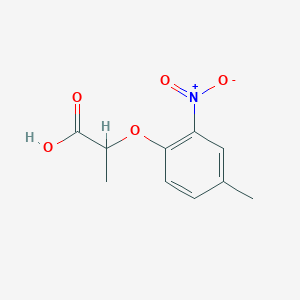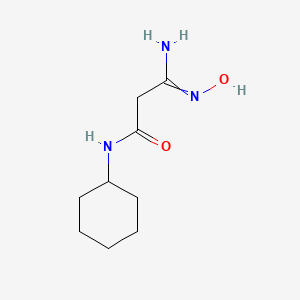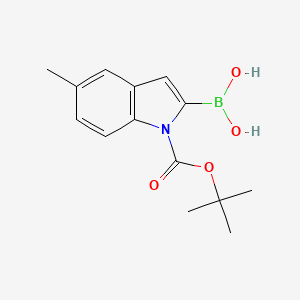
2-(3-Methyl-benzyl)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3-Methyl-benzyl)-piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their biological activities and their use as building blocks in organic synthesis. The papers provided discuss various piperidine derivatives and their synthesis, molecular structure, and chemical properties, which can be related to the analysis of "2-(3-Methyl-benzyl)-piperidine".
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of substituents on the piperidine ring to enhance their biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with potent anti-acetylcholinesterase (anti-AChE) activity is described, where substituents on the benzamide moiety significantly affect the activity . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation . These methods could be adapted for the synthesis of "2-(3-Methyl-benzyl)-piperidine" by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The paper on the vibrational spectra and molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one provides insights into the conformational stability and preferred geometries of piperidine derivatives using computational methods . These findings can be extrapolated to understand the molecular structure of "2-(3-Methyl-benzyl)-piperidine" and predict its conformational preferences.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that modify their structure and enhance their biological properties. For example, piperidine-mediated [3 + 3] cyclization is used to synthesize 2-aminochromeno[2,3-b]pyridine derivatives, showcasing the versatility of piperidine in facilitating cyclization reactions . Additionally, the electrophilic substitution reactions of piperidine derivatives, as discussed in the preparation of 1-[3-methyl-2-(2-thiolanylthio)-butyl]piperidine, demonstrate the reactivity of the piperidine ring towards electrophiles . These reactions could be relevant for further functionalization of "2-(3-Methyl-benzyl)-piperidine".
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The synthesis and molecular structure analysis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate highlights the importance of hydrogen bonding and C-H...π interactions in stabilizing the molecular structure . These interactions could also play a role in the properties of "2-(3-Methyl-benzyl)-piperidine". The antimicrobial activity of piperidine derivatives against pathogens of Lycopersicon esculentum indicates that the nature of substitutions on the piperidine ring significantly affects their biological activity . This suggests that the physical and chemical properties of "2-(3-Methyl-benzyl)-piperidine" would be similarly affected by its substituents.
Applications De Recherche Scientifique
1. Acetylcholinesterase Inhibitors
2-(3-Methyl-benzyl)-piperidine and its derivatives have been extensively studied for their potent anti-acetylcholinesterase (anti-AChE) activities. Studies have demonstrated that certain derivatives of this compound show high selectivity and affinity for AChE over butyrylcholinesterase (BuChE), indicating their potential as therapeutic agents in the treatment of conditions like Alzheimer's disease. For instance, Sugimoto et al. (1995) explored the structure-activity relationships of these inhibitors, identifying 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine as one of the most potent anti-AChE inhibitors (Sugimoto et al., 1995).
2. Synthesis of Piperidine Derivatives
The synthesis of various piperidine derivatives, including 2-(3-Methyl-benzyl)-piperidine, has been a topic of interest due to their pharmacological properties. For example, Laschat et al. (1996) demonstrated the preparation of 2,3,4-Trisubstituted Piperidines through a formal hetero-Ene reaction involving amino acid derivatives (Laschat et al., 1996).
3. Cannabinoid Type 2 Receptor Agonists
Some derivatives of 2-(3-Methyl-benzyl)-piperidine, such as MDA7, have been identified as novel CB2 receptor agonists. These compounds are of interest for the treatment of neuropathic pain. Naguib et al. (2008) discussed the pharmacological characteristics of MDA7, highlighting its potential in pain management (Naguib et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3-methylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-5-4-6-12(9-11)10-13-7-2-3-8-14-13/h4-6,9,13-14H,2-3,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOMCRVWZINNGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397797 |
Source


|
| Record name | 2-(3-Methyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383128-55-0 |
Source


|
| Record name | 2-(3-Methyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)


